3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one
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Overview
Description
3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by a fused ring system that includes a triazole ring and a quinoline ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazine derivative with a suitable ketone or aldehyde, followed by cyclization to form the triazoloquinoline core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazoloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, alkylating agents, or acylating agents under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds share a similar triazole ring but differ in the fused ring system.
1,2,4-Triazolo[4,3-b]tetrazines: These compounds have a similar triazole ring but include a tetrazine ring instead of a quinoline ring.
Uniqueness
3,5,6,7,8,9-Hexahydro[1,2,4]triazolo[1,5-a]quinolin-2(1H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
185014-00-0 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3,5,6,7,8,9-hexahydro-1H-[1,2,4]triazolo[1,5-a]quinolin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-11-9-6-5-7-3-1-2-4-8(7)13(9)12-10/h6H,1-5H2,(H2,11,12,14) |
InChI Key |
WEZJVPCPQCEXDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC=C3N2NC(=O)N3 |
Origin of Product |
United States |
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